molecular formula C10H5F6NO B14734166 Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- CAS No. 5022-41-3

Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-

Katalognummer: B14734166
CAS-Nummer: 5022-41-3
Molekulargewicht: 269.14 g/mol
InChI-Schlüssel: AMQLAPGCCRQSTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- involves the reaction of N-aryl-2,2,2-trifluoroacetimidoyl chlorides with benzamide hydrochloride derivatives at room temperature . This reaction leads to the formation of N-(2,2,2-trifluoro-1-(phenylimino)ethyl)benzimidamide intermediates, which can undergo further transformations.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2), potassium iodide (KI), and various organic solvents . Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, such as 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazoles . These products are of significant interest due to their potential biological activities.

Wirkmechanismus

The mechanism of action of Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions . The exact molecular targets and pathways depend on the specific derivatives and their intended applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- is unique due to its high fluorine content, which imparts distinct chemical properties such as increased stability, lipophilicity, and resistance to metabolic degradation . These properties make it a valuable compound in various research and industrial applications.

Eigenschaften

CAS-Nummer

5022-41-3

Molekularformel

C10H5F6NO

Molekulargewicht

269.14 g/mol

IUPAC-Name

N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)benzamide

InChI

InChI=1S/C10H5F6NO/c11-9(12,13)8(10(14,15)16)17-7(18)6-4-2-1-3-5-6/h1-5H

InChI-Schlüssel

AMQLAPGCCRQSTO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)N=C(C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.